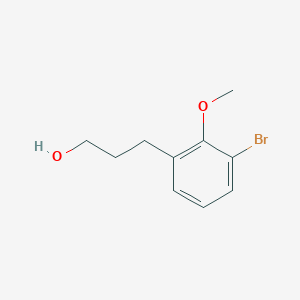
3-(3-Bromo-2-methoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-2-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO2 It is a brominated phenylpropanol derivative, characterized by the presence of a bromine atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methoxyphenyl)propan-1-ol typically involves the bromination of 3-(2-methoxyphenyl)propan-1-ol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: 3-(3-Bromo-2-methoxyphenyl)propan-1-one or 3-(3-Bromo-2-methoxyphenyl)propanoic acid.
Reduction: 3-(2-Methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromo-2-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated phenyl derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-methoxyphenyl)propan-1-ol depends on its specific application. In general, the bromine atom and methoxy group can influence the compound’s reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, while the methoxy group can affect the compound’s electronic properties and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 3-(2-Bromo-phenyl)-propan-1-ol
- 3-(4-Methoxyphenyl)propan-1-ol
Uniqueness
3-(3-Bromo-2-methoxyphenyl)propan-1-ol is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring
Properties
CAS No. |
88275-73-4 |
|---|---|
Molecular Formula |
C10H13BrO2 |
Molecular Weight |
245.11 g/mol |
IUPAC Name |
3-(3-bromo-2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13BrO2/c1-13-10-8(5-3-7-12)4-2-6-9(10)11/h2,4,6,12H,3,5,7H2,1H3 |
InChI Key |
FNNOWFPMYUCLOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















